molecular formula C12H13N3O4S B5545124 1-[(2,4-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole

1-[(2,4-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole

Cat. No. B5545124
M. Wt: 295.32 g/mol
InChI Key: BHYBXJVGQCNQLD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole derivatives often involves multi-component reactions that allow for the efficient assembly of complex structures. For instance, compounds like 1,2,4,5-tetrasubstituted imidazoles have been synthesized using a one-pot, four-component reaction involving 1,2-diketones, aryl aldehydes, ammonium acetate, and substituted aromatic amines, showcasing the versatility and efficiency of imidazole synthesis methods (Yan Ran, Ming Li, Zongren Zhang, 2015).

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by extensive hydrogen-bonded structures, with strong intramolecular O–H...O hydrogen bonds among the hydroxyl groups and significant π···π interactions, which are pivotal for their chemical reactivity and interactions (Bhaskar Nath, J. Baruah, 2012).

Chemical Reactions and Properties

Imidazole derivatives undergo various chemical reactions, including nitration, sulfonation, and reaction with dimethyl sulfoxide (DMSO), leading to a wide range of products with diverse properties. For example, 3-methyl-1-sulfonic acid imidazolium nitrate has been used for the efficient nitration of aromatic compounds, demonstrating the reactivity of imidazole derivatives under different conditions (M. Zolfigol et al., 2012).

Physical Properties Analysis

The physical properties of imidazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substituents. For instance, the crystal packing in the solid state structures of salts derived from imidazole compounds is assisted by electrostatic and weak interactions, which affect their solubility and melting points (Bhaskar Nath, J. Baruah, 2012).

Chemical Properties Analysis

The chemical properties of imidazole derivatives, such as reactivity, acidity, and stability, are determined by their functional groups and molecular structure. For example, the presence of sulfonyl, nitro, and methyl groups in the imidazole ring influences its reactivity towards different reagents and conditions, leading to a variety of chemical transformations and products with specific properties (M. Zolfigol et al., 2012).

properties

IUPAC Name

1-(2,4-dimethylphenyl)sulfonyl-2-methyl-5-nitroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-8-4-5-11(9(2)6-8)20(18,19)14-10(3)13-7-12(14)15(16)17/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYBXJVGQCNQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,4-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole

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